molecular formula C18H24O2 B045719 Estr-5-ene-3,17-dione CAS No. 19289-77-1

Estr-5-ene-3,17-dione

Cat. No. B045719
CAS RN: 19289-77-1
M. Wt: 272.4 g/mol
InChI Key: WELNRNVZXWUOGT-QXUSFIETSA-N
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Description

Synthesis Analysis

The synthesis of Estr-5-ene-3,17-dione and its derivatives involves complex biochemical processes. For instance, microbiological hydroxylation of estr-4-ene-3,17-dione by Botrodiplodia malorum leads to the production of 7β-hydroxyestr-4-ene-3,17-dione among other hydroxylated products, indicating the enzymatic specificity in hydroxylation reactions (Brodie, Hay, & Townsley, 1971). Additionally, strategies for the enantioselective synthesis of steroid diones highlight the advanced methodologies in obtaining specific steroid configurations (Kang, Jain, & Sui, 2007).

Molecular Structure Analysis

The molecular structure of Estr-5-ene-3,17-dione derivatives, such as the 17-hydroxy-9(10-->5)-abeo-estr-4-ene-3,10-diones, demonstrates the diversity in the stereochemistry of steroids. These structures underscore the impact of molecular configurations on the biological activity and synthesis pathways of steroids (Pilati & Casalone, 2001).

Chemical Reactions and Properties

The chemical properties and reactions of Estr-5-ene-3,17-dione encompass a wide range of transformations, including hydroxylation, dehydrogenation, and epoxidation, reflecting its reactivity and versatility as a steroid precursor. The preparation and enzymatic C-1,2-dehydrogenation of estr-4-ene-3,17-dione illustrate the specific enzymatic reactions contributing to its conversion into biologically active forms (Brodie & Warg, 1967).

Physical Properties Analysis

The physical properties of Estr-5-ene-3,17-dione and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its handling, formulation, and application in various scientific and pharmaceutical contexts. However, specific studies detailing these properties in isolation were not identified in the provided references, indicating a potential area for further research.

Chemical Properties Analysis

Estr-5-ene-3,17-dione exhibits a variety of chemical properties, including the ability to undergo enzymatic hydroxylation and microbial transformation. These reactions are essential for its role in the biosynthesis of estrogens and demonstrate the compound's chemical reactivity and biological relevance. For example, the hydroxylation by Botrodiplodia malorum leading to 7β-hydroxyestr-4-ene-3,17-dione highlights its susceptibility to enzymatic modification (Brodie, Hay, & Townsley, 1971).

Scientific Research Applications

  • Epoxidation Reactions : It is a key chemical in studying epoxidation reactions, with 1H NMR used to monitor the reaction pathway (Buděšínský et al., 2005).

  • Synthesis of Estrogens : Estr-5-ene-3,17-dione is utilized in the synthesis of 4-hydroxyestrone and 4-hydroxyestradiol from estr-4-ene-3,17-dione through 4,5-epoxyestra-3,17-diones (Majgier-Baranowska et al., 1998).

  • Aromatase Inhibition : Diastereoisomers of estr-5-ene-3,17-dione are potent inhibitors of human placental aromatase, crucial for estrogen biosynthesis (Shih et al., 1987).

  • Photoelectron Spectroscopy : The steroid can be characterized in relation to other unsaturated steroids using photoelectron spectroscopy (Klasinc et al., 2009).

  • Progestin Synthesis : It serves as a key intermediate in preparing potent progestins like 170α-ethynylestr-4-ene-3α-diol diacetate (Klimstra & Colton, 1967).

  • Microbiological Hydroxylation : Its incubation with Botrodiplodia malorum yields hydroxylated derivatives, significant in microbial steroid transformation (Brodie et al., 1971).

  • Metabolism Studies : Research has been done on its metabolism in biological systems, like its transformation by Acremonium Strictum (Yazdi et al., 2006).

Safety And Hazards

Estr-5-ene-3,17-dione is a prohormone which has the potential to affect bodily levels of testosterone once metabolized in vivo . It is regulated in the United States as a schedule III controlled substance, and prohibited by the World Anti-Doping Agency for use in competitive sports .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13-16H,3-10H2,1H3/t13-,14+,15+,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELNRNVZXWUOGT-QXUSFIETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940962
Record name Estr-5-ene-3,17-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

It is believed that 19-Nor-5-andorstenedione may be metabolized in the body to produce a metabolite which can activate the androgen receptor, similar to testosterone. However, androgen receptor activation is likely less than that of testosterone or dihydrotestosterone.
Record name 19-Nor-5-androstenedione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01443
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Estr-5-ene-3,17-dione

CAS RN

19289-77-1
Record name Estr-5-ene-3,17-dione
Source CAS Common Chemistry
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Record name Estr-5-ene-3,17-dione
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Record name 19-Nor-5-androstenedione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01443
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Record name Estr-5-ene-3,17-dione
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Record name Estr-5-ene-3,17-dione
Source European Chemicals Agency (ECHA)
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Record name 19-NOR-5-ANDROSTENEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
E Ottow, S Beier, W Elger, KH Frotzemeier, G Neef… - Steroids, 1994 - Elsevier
A partial synthesis of the title compound, 4′-(dimethylamino)-17β-hydroxy-17α-(1-propynyl)benzo[12,12a]-11α,18-cyclo-12a,12b-dihomo-13α- estr-4-en-3-one 1, is reported. The key …
Number of citations: 5 www.sciencedirect.com
JP Burkhart, EW Huber, FM Laskovics… - The Journal of Organic …, 1992 - ACS Publications
The syntheses of 2, 19-(methyleneoxy) androst-4-ene-3, 17-dione (4a), a potent, time-dependent inhibitor of human placental aromatase, and its thio (4b), amino (5), and methylene (14…
Number of citations: 16 pubs.acs.org
A Viger, S Coustal, A Marquet - Journal of the American Chemical …, 1981 - ACS Publications
The mechanism of the isomerization of A5-3-keto steroid by the enzyme of P. testosteroni has been reinvestigated with androst-5-ene-3, 17-dione 1. The formerly proposed 40-* 60 …
Number of citations: 38 pubs.acs.org
JP Burkhart, PM Weintraub, CL Wright, JON Johnston - Steroids, 1985 - Elsevier
Androst-4-en-3-one analogs incorporating a trimethylsilyl or a trimethylsilylmethyl group at C-1, C-2 or C-19 were prepared and evaluated as inhibitors of aromatase. Only 10-[1-hydroxy-…
Number of citations: 13 www.sciencedirect.com
JE Maxwell - 1999 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may be Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films …
Number of citations: 0 search.proquest.com
P Hemmersbach, J Große - … in Sports: Biochemical Principles, Effects and …, 2010 - Springer
Nandrolone or nortestosterone, an anabolic-androgenic steroid, has been prohibited by doping control regulations for more than 30 years. Although its main metabolism in the human …
Number of citations: 25 link.springer.com
JR Bull, J Floor, A Tuinman - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
The conversion of 17β-hydroxy-9-methyl-9β,10α-estr-4-en-3-one into 4,4,9-trimethyl-9β,10α-estr-5-ene is described, and certain ring B transformations of the latter compound are …
Number of citations: 1 pubs.rsc.org
RA Hill, HLJ Makin, DN Kirk, GM Murphy - 1991 - books.google.com
This dictionary, the first extensive compilation since Fieser's Steroids in 1959, is one of a uniform series derived from the Chapman and Hall Chemical Database. For the first time …
Number of citations: 144 books.google.com
M Tsukayama, CR Randall, FS Santillo… - Journal of the …, 1981 - ACS Publications
0002-7863/81/1 503-458S01. 00/0 certain radioactive metal complexes of the drug have been synthesized and used as diagnostics in nuclear medicine for some time, 2 the recent …
Number of citations: 22 pubs.acs.org
A Action
Number of citations: 0

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